molecular formula C22H20ClN3O3 B2480947 ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1242867-12-4

ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2480947
CAS No.: 1242867-12-4
M. Wt: 409.87
InChI Key: XDBNGHUVLDBCSS-UHFFFAOYSA-N
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Description

Ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C22H20ClN3O3 and its molecular weight is 409.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on quinoline derivatives, including those similar to the specified compound, often focuses on their synthesis and characterization. These compounds are synthesized through various chemical reactions and then characterized using techniques such as FTIR, mass spectrometry, and NMR spectroscopy. For instance, the synthesis of new quinazolines with potential antimicrobial properties has been explored, highlighting the diversity and applicability of this chemical class in creating compounds with antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007).

Antimicrobial and Antibacterial Applications

Quinoline derivatives have shown promise in antimicrobial and antibacterial research. Studies have demonstrated the potential of these compounds in combating various bacterial strains. For example, research on quinoline-3-carboxylates has revealed their moderate activity against bacteria such as Bacillus subtilis and Vibrio cholera, suggesting their utility in developing new antibacterial agents (Krishnakumar et al., 2012).

Antiviral Research

Some quinoline derivatives have been evaluated for their antiviral properties. Although not every compound shows high efficacy, the research indicates the potential for certain quinoline-based molecules to inhibit virus replication in cell cultures and in vivo models. This suggests the value of these compounds in exploring new antiviral therapies (Ivashchenko et al., 2014).

Chemical Reactivity and Applications

Studies on the reactivity of quinoline derivatives provide insights into their potential applications in synthetic chemistry and materials science. For example, the reactions of ethyl oxamate and dialkyl oxalates with anthranilic acid derivatives highlight the versatility of quinoline compounds in synthetic applications, leading to the formation of various esters and amides (Shemchuk et al., 2007).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-(1H-indol-3-yl)ethylamine with ethyl 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction and esterification reactions.", "Starting Materials": [ "2-(1H-indol-3-yl)ethylamine", "Ethyl 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Condensation of 2-(1H-indol-3-yl)ethylamine with ethyl 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate in methanol using hydrochloric acid as a catalyst to form ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate.", "Step 2: Reduction of the nitro group in ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-nitro-1,2-dihydroquinoline-3-carboxylate using sodium borohydride in ethanol to form ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-amino-1,2-dihydroquinoline-3-carboxylate.", "Step 3: Esterification of ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-amino-1,2-dihydroquinoline-3-carboxylate with ethyl chloroformate in the presence of sodium hydroxide in methanol to form ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] }

CAS No.

1242867-12-4

Molecular Formula

C22H20ClN3O3

Molecular Weight

409.87

IUPAC Name

ethyl 8-chloro-4-[2-(1H-indol-3-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C22H20ClN3O3/c1-2-29-22(28)18-20(15-7-5-8-16(23)19(15)26-21(18)27)24-11-10-13-12-25-17-9-4-3-6-14(13)17/h3-9,12,25H,2,10-11H2,1H3,(H2,24,26,27)

InChI Key

XDBNGHUVLDBCSS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCCC3=CNC4=CC=CC=C43

solubility

not available

Origin of Product

United States

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